5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is similar to the one you mentioned. It has a molecular weight of 330.84 and its IUPAC name is {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide, was synthesized from 4-chlorobenzoic acid in a six-step process . This process involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack .Molecular Structure Analysis
The InChI code for {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is 1S/C17H15ClN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Insights
The compound 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, while not directly mentioned, is closely related to various pyrazole derivatives that have been explored for their potential in synthesizing new organic compounds. For instance, the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions has been studied, leading to the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes and their derivatives. These compounds undergo further transformations, such as regioselective cyclisation to form 1-phenylpyrazolo[4,3-c]pyridine 5-oxides, showcasing the versatility of pyrazole derivatives in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).
Catalytic Applications
Research on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester highlights its role as a recyclable catalyst in condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency, emphasizing the catalytic potential of sulfur-based compounds in facilitating organic reactions (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Molecular Structures and Supramolecular Assembly
The synthesis of reduced bipyrazoles from simple pyrazole precursors has been explored, providing insights into the molecular structures and supramolecular assembly of these compounds. This research demonstrates the feasibility of converting pyrazole derivatives into complex structures with potential applications in material science and supramolecular chemistry (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Antimicrobial and Antioxidant Activities
The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives have been investigated, with some compounds displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial and antioxidant agents, highlighting their significance in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Safety and Hazards
Properties
IUPAC Name |
(NE)-N-[[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-21-17(23-14-9-7-13(18)8-10-14)15(11-19-22)16(20-21)12-5-3-2-4-6-12/h2-11,22H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKODGDDYGBECZ-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.